molecular formula C12H9BrN2 B13057756 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine

3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine

Katalognummer: B13057756
Molekulargewicht: 261.12 g/mol
InChI-Schlüssel: LCGBBLJXKYPSOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-A]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a methyl group in the structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and chemical research.

Vorbereitungsmethoden

The synthesis of 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination and cyclization. The reaction conditions typically involve the use of a strong acid catalyst and a brominating agent such as N-bromosuccinimide (NBS) or bromine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological disorders, cancer, and infectious diseases.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Chemical Research: It is employed in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.

    Industrial Applications: The compound is used in the development of new materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine involves its interaction with specific molecular targets in biological systems. The bromine atom and the imidazo[1,2-A]pyridine core play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine can be compared with other similar compounds such as:

    Imidazo[1,2-A]pyridine: The parent compound without the bromine and methyl substituents.

    3-Bromoimidazo[1,2-A]pyridine: A similar compound with only the bromine substituent.

    8-Methylimidazo[1,2-A]pyridine: A similar compound with only the methyl substituent.

The uniqueness of this compound lies in the combination of the bromine and methyl groups, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H9BrN2

Molekulargewicht

261.12 g/mol

IUPAC-Name

3-bromo-8-methylpyrido[1,2-a]benzimidazole

InChI

InChI=1S/C12H9BrN2/c1-8-2-3-10-11(6-8)15-5-4-9(13)7-12(15)14-10/h2-7H,1H3

InChI-Schlüssel

LCGBBLJXKYPSOX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C3N2C=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.